O-tert-Butylhydroxylamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

O-tert-butylhydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO.ClH/c1-4(2,3)6-5;/h5H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDXGNXNXXPKJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)ON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40192776 | |

| Record name | O-tert-Butylhydroxylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39684-28-1 | |

| Record name | Hydroxylamine, O-(1,1-dimethylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39684-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-tert-Butylhydroxylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039684281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-tert-Butylhydroxylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-tert-butylhydroxylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.610 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to O-tert-Butylhydroxylamine Hydrochloride: Properties, Reactivity, and Applications

This guide provides an in-depth analysis of O-tert-Butylhydroxylamine hydrochloride, a versatile and highly valued reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to explore the causality behind its utility, its mechanistic pathways, and its practical application in the laboratory.

Core Chemical Identity and Physicochemical Properties

This compound, systematically known as 2-Aminooxy-2-methylpropane hydrochloride, is the hydrochloride salt of O-tert-butylhydroxylamine.[1][2] The presence of the bulky tert-butyl group attached to the oxygen atom of the hydroxylamine moiety is central to its unique chemical behavior, conferring stability and influencing its reactivity profile.[1][3]

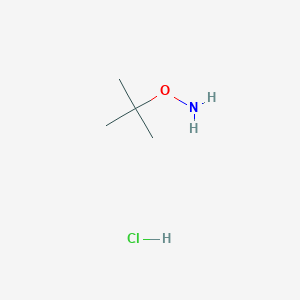

Below is a visualization of its chemical structure.

Caption: Fig. 1: Structure of this compound

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 39684-28-1 | [1][3][4][5] |

| Molecular Formula | C₄H₁₁NO·HCl (or C₄H₁₂ClNO) | [1][3][5] |

| Molecular Weight | 125.60 g/mol | [1][4][5] |

| Appearance | White to off-white or light pink solid/crystalline solid | [1][3] |

| Melting Point | ~155-165 °C (with decomposition) | [1][4] |

| Solubility | Soluble in water (e.g., 0.5 g/10 mL) | [4][6] |

| Purity | Typically ≥98-99% | [1][2] |

| Synonyms | tert-Butoxyamine hydrochloride, 2-Aminooxy-2-methylpropane hydrochloride, O-(1,1-Dimethylethyl)hydroxylamine hydrochloride | [1][2][3] |

Core Reactivity: The Foundation of Its Synthetic Utility

The synthetic power of this compound stems from the nucleophilic character of its nitrogen atom. It is primarily employed for the conversion of carbonyl compounds (aldehydes and ketones) into their corresponding O-tert-butyl oxime derivatives.[1][7]

Mechanism of Oxime Formation

The reaction proceeds via a nucleophilic addition-elimination mechanism. The free base, O-tert-butylhydroxylamine, acts as the nucleophile, attacking the electrophilic carbonyl carbon. This is typically facilitated by the addition of a mild base to neutralize the hydrochloride salt. The resulting hemiaminal intermediate then undergoes dehydration to yield the stable oxime.

The tert-butyl group plays a crucial role here. Its steric bulk provides significant stability to the resulting oxime, preventing unwanted side reactions and facilitating easier handling and purification compared to oximes derived from less hindered hydroxylamines.[1]

Caption: Fig. 2: Mechanism of O-tert-Butyl Oxime Formation

Other Reactivity Profiles

Beyond oxime formation, this reagent is also instrumental in:

-

Preparation of Nitrones: Nitrones are crucial 1,3-dipoles used in cycloaddition reactions for synthesizing complex nitrogen-containing heterocycles, which are prevalent in biologically active molecules.[1][7]

-

Radical Scavenging: In certain contexts, it can function as a radical scavenger or a stabilizer for reactive intermediates, preventing undesired side reactions and promoting the desired chemical pathway.[3]

Applications in Research and Drug Development

The stable and versatile nature of this compound makes it an indispensable tool, particularly in the pharmaceutical and fine chemical industries.[1] Its applications are extensive and validated across numerous research areas.

-

Pharmaceutical Synthesis: It serves as a key building block in the synthesis of active pharmaceutical ingredients (APIs).[1] The oxime linkage it forms is a common motif in drug candidates. Documented uses include the synthesis of:

-

Peptide Chemistry: It is used in the preparation of N-tert-butoxyamino acids, which are valuable substrates for the unambiguous synthesis of N-hydroxy peptides.[2][4][8]

-

Analytical Chemistry: The reagent is employed in analytical methods for the detection and quantification of aldehydes and ketones, leveraging the reliable formation of oxime derivatives to enhance the accuracy of chemical analyses.[1]

-

Polymer Chemistry: It can act as a stabilizer and modifier in polymer formulations, improving the material properties of coatings and adhesives.[1]

Experimental Protocol: Synthesis of a Model O-tert-Butyl Oxime

To ensure trustworthiness and reproducibility, this section provides a self-validating, step-by-step protocol for the synthesis of benzaldehyde O-tert-butyl oxime, a common application of the title reagent.

Objective: To convert benzaldehyde to its corresponding O-tert-butyl oxime with high efficiency.

Materials:

-

This compound (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

Pyridine (2.0 eq)

-

Ethanol (as solvent)

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Protocol Workflow:

Caption: Fig. 3: Experimental Workflow for Oxime Synthesis

Step-by-Step Procedure:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.26 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in ethanol (30 mL).

-

Reaction Initiation: Cool the flask in an ice bath to 0°C. Slowly add pyridine (1.58 g, 20 mmol) to the stirring solution. The base neutralizes the HCl, liberating the free hydroxylamine.

-

Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 2-4 hours. Monitor the consumption of the starting material (benzaldehyde) using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water (50 mL).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic extracts.

-

Washing: Wash the combined organic layers sequentially with deionized water (2 x 30 mL) and then with brine (1 x 30 mL) to remove residual pyridine and water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain the pure O-tert-butyl oxime.

Safety, Handling, and Storage

As a responsible scientist, adherence to safety protocols is non-negotiable. This compound is classified as a hazardous substance.

Hazard Profile:

-

Flammability: It is a flammable solid (GHS Category 2, H228).[4][5] Keep away from heat, sparks, open flames, and other ignition sources.[9]

-

Irritation: Causes skin irritation and serious eye irritation.[9] May also cause respiratory irritation.[9]

-

Toxicity: Ingestion may be harmful and cause gastrointestinal irritation.[9]

Handling and Personal Protective Equipment (PPE):

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.[9] Avoid breathing dust.[9]

-

Wear appropriate PPE, including chemical safety goggles or a face shield, nitrile gloves, and a lab coat.[4][9][10]

-

Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or for high-exposure scenarios.[9]

-

Ground and bond containers when transferring material to prevent static discharge.[9]

Storage:

-

Store in a cool, dry, and well-ventilated place.[3][9] Recommended storage temperature is often between 2-8°C.[1]

-

Keep the container tightly closed and store locked up.[9]

-

Store away from strong oxidizing agents.[11]

References

- This compound. Chem-Impex. [Link]

- This compound | C4H12ClNO | CID 2777906. PubChem. [Link]

- Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Organic Chemistry Portal. [Link]

- N-tert-butylhydroxylamine hydrochloride | C4H12ClNO | CID 2777896. PubChem. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. Page loading... [wap.guidechem.com]

- 4. O-叔丁基羟胺 盐酸盐 ≥99.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | C4H12ClNO | CID 2777906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. O-tert-Butylhydroxylamine = 99.0 AT 39684-28-1 [sigmaaldrich.com]

- 7. nbinno.com [nbinno.com]

- 8. O-tert-ブチルヒドロキシルアミン 塩酸塩 ≥99.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Molecular Structure and Applications of O-tert-Butylhydroxylamine Hydrochloride

Abstract

O-tert-Butylhydroxylamine hydrochloride is a versatile and sterically hindered hydroxylamine derivative of significant interest to researchers, scientists, and drug development professionals. Its unique structural characteristics, particularly the bulky tert-butyl group attached to the oxygen atom of the hydroxylamine moiety, confer specific reactivity and stability, making it a valuable reagent in organic synthesis. This guide provides a comprehensive analysis of its molecular structure, elucidated through spectroscopic techniques, and explores its practical applications with detailed, field-proven protocols. The causality behind experimental choices and the principles of self-validating systems are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Significance of Hindered Hydroxylamines in Modern Chemistry

Hydroxylamine and its derivatives are fundamental building blocks in synthetic chemistry, serving as precursors to a wide array of nitrogen-containing compounds.[1][2] The introduction of a bulky tert-butyl group, as seen in this compound, creates a sterically hindered environment around the reactive hydroxylamine functionality. This steric hindrance is not a limitation but rather a key feature that allows for enhanced selectivity in chemical transformations. It plays a crucial role in directing reaction pathways and stabilizing reactive intermediates, making it an indispensable tool in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[3][4] This guide will delve into the molecular architecture of this reagent and demonstrate how its structure dictates its function in key synthetic applications.

Molecular Structure and Characterization

The definitive identification and characterization of this compound (C₄H₁₂ClNO) are paramount for its effective application.[3] A combination of spectroscopic methods provides a detailed picture of its molecular framework.

Core Structural Features

The fundamental structure comprises a central nitrogen atom bonded to two hydrogen atoms and an oxygen atom. This oxygen is, in turn, connected to a bulky tert-butyl group. In its hydrochloride salt form, the amine nitrogen is protonated, forming an ammonium cation, with the chloride ion serving as the counterion.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 39684-28-1 | [3][5] |

| Molecular Formula | C₄H₁₂ClNO | [3][5] |

| Molecular Weight | 125.60 g/mol | [3][5] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 155-165 °C (decomposes) | [4] |

| Solubility | Soluble in water | [5] |

Spectroscopic Elucidation

NMR spectroscopy is a powerful tool for confirming the connectivity and chemical environment of atoms within a molecule.

-

¹H NMR Analysis: In a typical ¹H NMR spectrum of this compound in a deuterated solvent like D₂O, two main signals are expected. A prominent singlet, integrating to nine protons, will be observed in the upfield region (typically around 1.3 ppm). This signal corresponds to the nine equivalent methyl protons of the tert-butyl group. The protons on the nitrogen atom will likely exchange with the deuterium in D₂O, and thus may not be observed or may appear as a broad, low-intensity signal. The exact chemical shifts can vary slightly depending on the solvent and concentration.[6]

-

¹³C NMR Analysis: The ¹³C NMR spectrum is expected to show two distinct signals. The quaternary carbon of the tert-butyl group will appear as a singlet, typically in the range of 80-85 ppm. The three equivalent methyl carbons of the tert-butyl group will also produce a single, more intense signal in the upfield region, generally around 25-30 ppm.[6]

FTIR spectroscopy provides valuable information about the functional groups present in the molecule by identifying their characteristic vibrational frequencies.

-

Key Vibrational Modes: The FTIR spectrum of this compound will exhibit several characteristic absorption bands. A broad band in the region of 3200-2800 cm⁻¹ is indicative of the N-H stretching vibrations of the protonated amine group (-NH₃⁺). The C-H stretching vibrations of the methyl groups in the tert-butyl moiety will appear as sharp peaks around 2950-2850 cm⁻¹. The C-O stretching vibration is expected to be observed in the 1100-1000 cm⁻¹ region. Additionally, bending vibrations for the N-H and C-H bonds will be present in the fingerprint region (below 1500 cm⁻¹).[7][8][9]

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

-

Expected Fragmentation Pattern: In an electron ionization (EI) mass spectrum, the molecular ion peak [C₄H₁₁NO]⁺ at m/z 89 would be expected, although it may be weak due to the lability of the molecule. A prominent peak would likely be observed at m/z 57, corresponding to the stable tert-butyl cation [(CH₃)₃C]⁺, resulting from the cleavage of the C-O bond. Another significant fragment could appear at m/z 74, representing the loss of a methyl group ([M-CH₃]⁺). The fragmentation pattern is a direct consequence of the molecular structure, with cleavage occurring at the weakest bonds to form the most stable fragments.[10][11][12]

Applications in Organic Synthesis

The unique structure of this compound makes it a valuable reagent in several key synthetic transformations, particularly in the pharmaceutical and agrochemical industries.[13]

Formation of Sterically Hindered Oximes

A primary application of this compound is in the synthesis of O-tert-butyl oximes from aldehydes and ketones. The tert-butyl group provides steric protection to the oxime functionality, preventing unwanted side reactions and influencing the stereochemical outcome of subsequent transformations.

This protocol describes a reliable method for the synthesis of an O-tert-butyl oxime from a generic carbonyl compound.

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the carbonyl compound (1.0 eq) in ethanol (5-10 mL per mmol of carbonyl compound).

-

Addition of Reagents: To the stirred solution, add this compound (1.1 eq) followed by a suitable base, such as pyridine (1.5 eq) or sodium acetate (1.5 eq), to neutralize the HCl and liberate the free hydroxylamine.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is generally complete within 2-6 hours.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Purification: Wash the combined organic extracts with dilute acid (e.g., 1 M HCl) to remove any remaining base, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude oxime.

-

Final Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel.

Causality and Self-Validation: The use of a slight excess of the hydroxylamine reagent ensures complete consumption of the starting carbonyl compound. The choice of base is critical; pyridine is often used as it also acts as a solvent, while sodium acetate is a milder, non-nucleophilic base. TLC monitoring provides a real-time assessment of the reaction's progress, allowing for precise determination of the endpoint and preventing the formation of degradation products from prolonged heating. A thorough aqueous work-up is a self-validating step to remove water-soluble impurities and the neutralizing base, ensuring a cleaner crude product for final purification.

Caption: Workflow for the synthesis of O-tert-butyl oximes.

Synthesis of N-tert-Butoxyamino Acids for Peptide Chemistry

This compound is a key reagent in the preparation of N-tert-butoxyamino acids, which are valuable building blocks in solid-phase peptide synthesis (SPPS). The N-tert-butoxy group serves as a protecting group for the nitrogen atom of the amino acid, preventing unwanted side reactions during peptide coupling.

The synthesis typically involves the reaction of an α-keto acid with this compound to form an oxime, which is then reduced to the desired N-tert-butoxyamino acid.

Caption: General scheme for N-tert-butoxyamino acid synthesis.

The use of this compound in this context allows for the introduction of a sterically demanding protecting group that can influence the conformational properties of the resulting peptide.[14][15]

Safety and Handling

This compound is a flammable solid and should be handled with appropriate safety precautions.[3] It may cause skin, eye, and respiratory irritation. Therefore, it is essential to use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound. All manipulations should be performed in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place away from ignition sources.

Conclusion

This compound is a reagent of considerable utility in modern organic synthesis. Its sterically hindered molecular structure, which has been thoroughly characterized by a suite of spectroscopic techniques, dictates its reactivity and makes it an ideal choice for the synthesis of protected oximes and N-tert-butoxyamino acids. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and effectively utilize this versatile compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development.

References

- Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. (2021). Journal of Medicinal Chemistry.

- Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry.

- This compound | C4H12ClNO | CID 2777906 - PubChem.

- O-tert-Butylhydroxylamine = 99.

- Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents - NIH.

- Hydroxylamine: A Key Building Block for Pharmaceutical and Agrochemical Innov

- Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents | ACS Omega - ACS Public

- Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies. (2007).

- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated C

- Synthesis of O-tert-Butyl-N,N-disubstituted Hydroxylamines by N-O Bond Form

- Methods and protocols of modern solid phase peptide synthesis. (2014).

- Solid Phase Peptide Synthesis.

- Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines - MDPI. (2023).

- Overview of Solid Phase Peptide Synthesis (SPPS).

- Hydroxylamine - Wikipedia.

- THE STRUCTURES AND REACTIONS OF HYDROXYLAMINE AND ITS DERIV

- The crystal structure of hydroxylamine - Semantic Scholar.

- O-tert-Butylhydroxylamine = 99.

- US3855238A - Process for preparing n-tertiary-butoxycarbonyl amino acids - Google P

- Molecular structures of hydroxylamine, transition states, and products...

- The Crucial Role of O-Acetyl-N-tert-butylhydroxylamine HCl in Modern Synthesis.

- MECHANISMS OF AMINO ACID FORMATION IN INTERSTELLAR ICE ANALOGS - ResearchG

- Basic 1H- and 13C-NMR Spectroscopy.

- US6512143B1 - Salts of N-tert-butylhydroxylamine - Google P

- tert-Butyl N-Hydroxycarbam

- This compound - Chem-Impex.

- The mass spectrum of tert-butylamine follows shows an intense bas... - Pearson.

- CHAPTER 2 Fragmentation and Interpret

- Mass Spectrometry - Fragmentation P

- 39684-28-1 | O-tert-butylhydroxylamine - ChemScene.

- Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Trifl

- FT-IR vs. Raman Spectroscopy: Principles, Applications, and Comparisons - NUANCE - Northwestern.

- N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)

- Vibrational Studies of Different Human Body Disorders Using FTIR Spectroscopy - Scirp.org.

- FTIR spectra of O-H stretching vibrations in the region located between...

- Vibrational spectroscopy (FTIR and FTRaman) investigation using ab initio (HF) and DFT (B3LYP and B3PW91) analysis on the structure of 2-amino pyridine - PubMed.

- The Raman spectra of (a) t-butylamine and (b) t-butyl alcohol in the two regions.

Sources

- 1. Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C4H12ClNO | CID 2777906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Hydroxylamine | NH2OH | CID 787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Vibrational Studies of Different Human Body Disorders Using FTIR Spectroscopy [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. Vibrational spectroscopy (FTIR and FTRaman) investigation using ab initio (HF) and DFT (B3LYP and B3PW91) analysis on the structure of 2-amino pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The mass spectrum of tert-butylamine follows shows an intense bas... | Study Prep in Pearson+ [pearson.com]

- 11. whitman.edu [whitman.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. nbinno.com [nbinno.com]

- 14. peptide.com [peptide.com]

- 15. luxembourg-bio.com [luxembourg-bio.com]

O-tert-Butylhydroxylamine hydrochloride CAS number 39684-28-1

An In-Depth Technical Guide to O-tert-Butylhydroxylamine Hydrochloride (CAS: 39684-28-1)

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of this compound. It moves beyond a simple recitation of facts to provide field-proven insights into why this reagent is selected and how to use it effectively, ensuring both scientific integrity and practical success.

Introduction: The Strategic Value of Steric Hindrance

This compound (C₄H₁₂ClNO) is a versatile and valuable reagent in modern organic synthesis.[1][2] While numerous hydroxylamine derivatives exist for reacting with carbonyls, the defining feature of this compound is its bulky tert-butyl group. This steric hindrance is not a limitation but a strategic tool. It modulates reactivity, enhances the stability of resulting products, and allows for selective transformations in complex molecular environments.[3] This guide will elucidate the fundamental properties, core applications, and detailed protocols associated with this unique building block, providing the causal insights necessary for its intelligent application in research and development.

Core Structural Information

Below is the chemical structure of this compound.

Caption: Structure of this compound.

Physicochemical and Safety Profile

Understanding the fundamental properties and handling requirements of a reagent is critical for successful and safe experimentation. This compound is a white to light-pink crystalline solid that is soluble in water.[1][2] Its key properties and safety classifications are summarized below.

Data Presentation: Properties Table

| Property | Value | Source(s) |

| CAS Number | 39684-28-1 | [1][2][4][5] |

| Molecular Formula | C₄H₁₂ClNO | [1][4][5] |

| Molecular Weight | 125.60 g/mol | [2][4][5] |

| Appearance | White to off-white/light pink crystalline solid | [1][2] |

| Melting Point | ~155-165 °C (decomposes) | [2][6][7] |

| Solubility | Soluble in water (0.5 g/10 mL) | [1][7] |

| Purity | ≥98-99% (Typical) | [2][5][8] |

| GHS Hazard | H228: Flammable solid | [4][7] |

| Synonyms | tert-Butoxyamine hydrochloride, 2-Aminooxy-2-methylpropane hydrochloride | [2][5][9] |

Safety and Handling

As a flammable solid, this compound must be handled with appropriate precautions.[4][10] It is also an irritant to the skin, eyes, and respiratory system.[1][10][11]

Core Safety Protocols:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields or chemical goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10][12] For operations that may generate dust, a NIOSH-approved respirator is recommended.[6]

-

Handling: Avoid breathing dust.[10] Keep away from heat, sparks, open flames, and other ignition sources.[10] Use non-sparking tools and take precautionary measures against static discharge.[10] Avoid contact with strong oxidizing agents.[12][13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, typically between 2-8 °C.[2] The material is hygroscopic.[11][12]

Mechanism of Action and Key Applications

The primary utility of this compound stems from its nucleophilic aminooxy group, which readily reacts with electrophilic carbonyl carbons of aldehydes and ketones to form stable O-tert-butyl oximes.[2][14]

The Oxime Formation Reaction

This reaction is a cornerstone of bioconjugation and synthetic chemistry, often referred to as "oxime ligation."[3][15] The process is a two-step addition-elimination reaction. The rate of this reaction can be tuned by pH; mild acidic conditions typically accelerate the dehydration step.[15]

Caption: Generalized mechanism for O-tert-butyl oxime formation.

Causality: Why Choose the tert-Butyl Group?

-

Enhanced Stability: The bulky tert-butyl group provides significant steric protection to the C=N-O linkage of the resulting oxime, increasing its stability against hydrolysis compared to oximes derived from less hindered hydroxylamines like O-methylhydroxylamine. This is critical in drug development for creating stable conjugates.

-

Modulated Reactivity: While highly reactive hydroxylamines can be useful, the sterically hindered nature of O-tert-butylhydroxylamine leads to slower, more controlled reactions.[3] This can be advantageous when dealing with multifunctional molecules where selectivity is paramount.

-

Radical Scavenging: In some synthetic contexts, it can act as a radical scavenger, preventing unwanted side reactions and stabilizing reactive intermediates, thereby improving reaction yields and purity.[1]

Key Application Areas:

-

Pharmaceutical Development: It is a crucial reactant for synthesizing a wide array of biologically active molecules, including matrix metalloproteinase (MMP) inhibitors, imidazolidinedione-based antimalarial treatments, and P2Y6 receptor agonists.[1][6][16]

-

Peptide Synthesis: The reagent is used to prepare N-tert-butoxyamino acids, which are essential substrates for the unambiguous synthesis of N-hydroxy peptides, a class of molecules with therapeutic potential.[5][6][16]

-

Analytical Chemistry: Its ability to reliably form derivatives with aldehydes and ketones makes it useful in analytical methods for the detection and quantification of these carbonyl compounds.[2]

-

Polymer Chemistry: It can act as a stabilizer and modifier in polymer formulations, enhancing the properties of materials used in coatings and adhesives.[2]

Experimental Protocol: Synthesis of an O-tert-Butyl Oxime

This section provides a detailed, self-validating protocol for a typical oxime formation reaction. The causality for each step is explained to empower the researcher to adapt the protocol as needed.

Objective: To convert a generic ketone (e.g., acetophenone) to its corresponding O-tert-butyl oxime.

Materials:

-

Ketone (e.g., Acetophenone)

-

This compound (CAS 39684-28-1)

-

Sodium Bicarbonate (NaHCO₃) or Pyridine

-

Ethanol (EtOH), Anhydrous

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Chloride (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, condenser, TLC plates

Caption: A typical experimental workflow for oxime synthesis.

Step-by-Step Methodology

-

Reaction Setup (Self-Validation: Clear Solution):

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the ketone (1.0 eq).

-

Add this compound (1.1 eq). A slight excess ensures complete consumption of the starting ketone.

-

Add a mild base such as sodium bicarbonate (1.5 eq) or pyridine (2.0 eq). Causality: The hydrochloride salt must be neutralized to free the nucleophilic hydroxylamine. Pyridine can also act as a catalyst.

-

Add anhydrous ethanol (approx. 0.2 M concentration relative to the ketone). Causality: Ethanol is a common protic solvent that effectively dissolves both reactants.

-

The mixture should be a stirrable slurry. A clear solution indicates all salts have dissolved.

-

-

Reaction Execution (Self-Validation: Reflux Ring):

-

Attach a reflux condenser to the flask.

-

Heat the mixture to reflux (for ethanol, this is ~78 °C) using a heating mantle.

-

Maintain a gentle reflux for 2-12 hours. The exact time will depend on the reactivity of the ketone. A stable reflux ring visible in the condenser confirms the correct temperature.

-

-

Monitoring (Self-Validation: Spot Disappearance):

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). Use a suitable eluent (e.g., 9:1 Hexanes:Ethyl Acetate).

-

Spot the starting ketone and the reaction mixture side-by-side. The reaction is complete when the starting ketone spot has been completely consumed. The product oxime should appear as a new, typically higher-Rf spot.

-

-

Aqueous Work-up (Self-Validation: Clear Layers):

-

Once the reaction is complete, allow the flask to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add ethyl acetate and water. Shake vigorously in a separatory funnel.

-

Allow the layers to separate. The organic layer contains the product. If emulsions form, add a small amount of brine. Clear separation of the organic and aqueous layers is the goal.

-

Wash the organic layer sequentially with water and then brine. Causality: This removes residual salts and water-soluble impurities.

-

-

Drying and Filtration (Self-Validation: Free-Flowing Solid):

-

Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Stir for 10-15 minutes. The drying agent should be free-flowing, not clumped, indicating sufficient drying.

-

Filter the mixture to remove the drying agent and concentrate the filtrate in vacuo to yield the crude product.

-

-

Purification and Characterization:

-

The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).

-

Characterize the final, pure oxime product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its structure and purity.

-

Conclusion

This compound is more than a standard reagent; it is a specialized tool for introducing a sterically shielded and stable aminooxy functionality. Its deliberate use in forming robust oxime linkages is critical in fields ranging from medicinal chemistry to materials science. By understanding the causal relationship between its structure—specifically the tert-butyl group—and its chemical behavior, researchers can harness its full potential to build complex molecules with precision and control.

References

- O-tert-Butylhydroxylamine HCl: Your Key to Efficient Organic Synthesis. (n.d.). Dakota Bioprocessing.

- This compound suppliers USA. (n.d.). American Custom Chemicals Corporation.

- This compound. (n.d.). PubChem.

- Albrecht, S., Defoin, A., & Tarnus, C. (2006). Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Synthesis, 2006(10), 1635-1638. DOI: 10.1055/s-2006-926440.

- Cant, A. A., et al. (2012). N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines. Organic Letters, 14(24), 6298–6301.

- El-Ghayoury, A., et al. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. Polymer Chemistry, 7(21), 3613-3628.

- O-(tert-Butyl)hydroxylamine Hydrochloride 98.0+%, TCI America™. (n.d.). Fisher Scientific.

Sources

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | C4H12ClNO | CID 2777906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. O-tert.-Butylhydroxylamin -hydrochlorid ≥99.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]

- 7. O-tert-Butylhydroxylamine = 99.0 AT 39684-28-1 [sigmaaldrich.com]

- 8. 39684-28-1 Cas No. | O-(tert-Butyl)hydroxylamine hydrochloride | Apollo [store.apolloscientific.co.uk]

- 9. O-tert-butylhydroxylamine | Sigma-Aldrich [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. This compound - Safety Data Sheet [chemicalbook.com]

- 14. nbinno.com [nbinno.com]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. Buy this compound | 39684-28-1 [smolecule.com]

tert-Butoxyamine hydrochloride physical characteristics

An In-depth Technical Guide to the Physical Characteristics of tert-Butoxyamine Hydrochloride and its Isomer

Authored by a Senior Application Scientist

Introduction: Navigating the Isomeric Ambiguity of "tert-Butoxyamine Hydrochloride"

In the field of chemical synthesis and drug development, precise molecular identification is paramount. The common name "tert-Butoxyamine hydrochloride" presents a significant point of ambiguity, as it is often used to refer to two distinct isomers: O-tert-Butylhydroxylamine hydrochloride and N-tert-Butylhydroxylamine hydrochloride. These compounds, while sharing the same molecular formula and weight, possess different structural arrangements, leading to distinct physical and chemical properties. This guide provides a detailed examination of these characteristics to ensure researchers, scientists, and drug development professionals can make informed decisions in their experimental designs. Understanding the differences in properties such as melting point, solubility, and reactivity is critical for protocol accuracy, reaction yield, and safety.

This document serves as a comprehensive technical resource, clarifying the identity and physical profiles of these two important chemical reagents.

Part 1: Isomer Identification and Structure

The core difference between the two isomers lies in the point of attachment of the tert-butyl group to the hydroxylamine backbone.

This compound

In this isomer, the bulky tert-butyl group is bonded to the oxygen atom, forming an alkoxyamine. This structure is most accurately described by the name tert-butoxyamine.

-

Systematic IUPAC Name : O-tert-butylhydroxylamine;hydrochloride[1]

-

Common Synonyms : tert-Butoxyamine hydrochloride, 2-Aminooxy-2-methylpropane hydrochloride, O-(1,1-Dimethylethyl)hydroxylamine hydrochloride[2]

-

Molecular Weight : 125.60 g/mol [1]

-

SMILES String : CC(C)(C)ON.Cl

N-tert-Butylhydroxylamine Hydrochloride

Conversely, in this isomer, the tert-butyl group is bonded directly to the nitrogen atom.

-

Systematic IUPAC Name : N-tert-butylhydroxylamine;hydrochloride[3]

-

Common Synonyms : N-(t-Butyl)-hydroxylamine hydrochloride, N-Hydroxy-2-methyl-2-propanamine hydrochloride[4]

-

SMILES String : CC(C)(C)NO.Cl[5]

The structural distinction is visualized in the diagram below.

Part 2: Comparative Physical and Chemical Properties

The differing placement of the tert-butyl group significantly influences the intermolecular forces and crystalline structure of each compound, resulting in varied physical properties. These are summarized for direct comparison.

| Property | This compound | N-tert-Butylhydroxylamine Hydrochloride |

| Appearance | Solid. Off-white to light pink solid[2]. | White crystalline solid[4][7]. |

| Melting Point | ~155 °C (decomposes). 155 - 165 °C[2]. | 183-185 °C[4][6]. 183-189 °C[7]. |

| Solubility | Soluble in water (0.5 g / 10 mL). | Soluble in water[6]. |

| Stability | Stable under recommended storage conditions (2-8 °C)[2]. | Stable, but sensitive to heat and light. Should be stored in a cool, dry place[7]. |

| Reactivity | Used in the synthesis of N-hydroxy peptides and as a reactant for making MMP inhibitors. It is a valuable reagent for the selective reduction of carbonyl compounds[2]. | A versatile building block in organic synthesis and a precursor for active pharmaceutical ingredients (APIs)[7]. Used in spin trapping of short-lived radicals. |

Part 3: Safety and Handling

Proper handling is crucial for laboratory safety. While both are irritants, their specific hazard profiles may differ slightly. Always consult the most current Safety Data Sheet (SDS) from your supplier.

This compound (CAS 39684-28-1)

-

Hazards : Causes skin irritation (H315) and serious eye irritation (H319)[8]. Some sources also list it as a flammable solid (H228)[1].

-

Precautions : Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling. Avoid breathing dust[8].

-

Storage : Store in a cool, shaded area at 2-8 °C. Keep the container tightly closed and protect from moisture. Handle under an inert gas[2][8].

N-tert-Butylhydroxylamine Hydrochloride (CAS 57497-39-9)

-

Hazards : Irritating to eyes, respiratory system, and skin[6]. GHS classifications indicate it causes skin and serious eye irritation[3].

-

Precautions : Avoid contact with skin and eyes. Do not breathe dust. Wear suitable protective clothing, gloves, and eye/face protection[6].

-

Storage : Store in a cool, dry, and well-ventilated place away from heat and light[7]. Classified under combustible solids storage class[5].

Part 4: Experimental Protocol: Isothermal Solubility Determination

To quantify the solubility of a compound like tert-butoxyamine hydrochloride in a given solvent, a robust and self-validating protocol is essential. The isothermal equilibrium method is a standard approach. The causality behind this choice is that it ensures the system reaches a true thermodynamic equilibrium at a constant temperature, providing a reliable and reproducible solubility value.

Methodology: Isothermal Equilibrium Saturation

-

Preparation : Add an excess amount of the hydrochloride salt to a known volume of the chosen solvent (e.g., deionized water, ethanol) in a sealed, temperature-controlled vessel. The excess solid is critical to ensure saturation is achieved and maintained.

-

Equilibration : Agitate the mixture at a constant, defined temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours). This allows the dissolution process to reach equilibrium.

-

Phase Separation : Cease agitation and allow the undissolved solid to settle. It is crucial to maintain the constant temperature during this step to prevent changes in solubility.

-

Sampling : Carefully extract a sample from the clear, supernatant liquid phase using a filtered syringe to prevent any solid particles from being transferred.

-

Analysis : Accurately weigh a known mass of the saturated solution. Determine the concentration of the solute using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) after derivatization. A calibration curve with known standards must be prepared to ensure quantitative accuracy.

-

Calculation : The solubility is calculated from the determined concentration and expressed as g/100 g of solvent or mol/L.

The workflow for this protocol is illustrated below.

Sources

- 1. This compound | C4H12ClNO | CID 2777906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. N-tert-butylhydroxylamine hydrochloride | C4H12ClNO | CID 2777896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. N-叔丁基羟胺盐酸盐 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. nbinno.com [nbinno.com]

- 8. tcichemicals.com [tcichemicals.com]

O-tert-Butylhydroxylamine HCl: A Comprehensive Technical Guide on Solubility and Stability

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate process of drug discovery and development, a granular understanding of the physicochemical properties of all synthetic reagents is a cornerstone of success. O-tert-Butylhydroxylamine hydrochloride (CAS No: 39684-28-1), a versatile and widely used synthetic intermediate, is a prime example where such knowledge is critical.[1][2] This guide offers an in-depth exploration of its solubility and stability—two pivotal parameters that profoundly influence reaction design, process scalability, purification strategies, and the ultimate safety and quality of the final active pharmaceutical ingredient (API).

Foundational Physicochemical Properties

A precise understanding of a molecule's fundamental characteristics is the logical starting point for any technical assessment.

-

Chemical Identity: this compound is the hydrochloride salt of O-tert-butylhydroxylamine.[1][2]

-

Synonyms: It is also known as 2-Aminooxy-2-methylpropane hydrochloride and tert-Butoxyamine hydrochloride.[2][3]

-

Appearance: It is typically an off-white to light pink or white crystalline solid.[1][2]

-

Molecular Formula: C₄H₁₂ClNO[1]

-

Molecular Weight: 125.60 g/mol [3]

These basic identifiers are crucial for accurate sourcing, documentation, and safety assessments in a regulated drug development environment.

The Solubility Profile: A Key to Reaction and Process Design

Solubility dictates the choice of solvent, reaction concentration, and purification methods. As a hydrochloride salt, O-tert-Butylhydroxylamine HCl exhibits predictable solubility patterns, primarily driven by its ionic character.

The compound is known to be soluble in water.[1][4] Quantitative data from suppliers indicates a solubility of approximately 0.5 g in 10 mL of water, which translates to about 50 mg/mL.[3] This high aqueous solubility is expected for a low molecular weight salt and is a critical factor when designing aqueous-based reactions or extractions.

A qualitative understanding of solubility across a range of common organic solvents is essential for selecting appropriate reaction media. The following table summarizes expected solubility based on solvent polarity.

Table 1: Qualitative Solubility of O-tert-Butylhydroxylamine HCl

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Soluble to Freely Soluble | The ionic nature of the HCl salt and the polar N-O bond allow for strong hydrogen bonding and dipole-dipole interactions with protic solvents. |

| Polar Aprotic | DMSO, DMF | Soluble | High dielectric constants and strong dipole moments can effectively solvate the ions. |

| Polar Aprotic | Acetonitrile, Acetone | Sparingly Soluble | Moderate polarity may be insufficient to fully overcome the lattice energy of the salt. |

| Low Polarity | Dichloromethane (DCM) | Insoluble to Very Slightly Soluble | Insufficient polarity to effectively solvate the ionic compound. |

| Nonpolar | Toluene, Hexanes, Diethyl Ether | Insoluble | Lack of significant dipole moment prevents effective solvation of the salt. |

Note: This table provides a general guide. Experimental verification is essential for specific applications.

For process optimization, especially in crystallization development, precise quantitative data is required. An equilibrium solubility study followed by HPLC analysis is the industry-standard approach.

Experimental Protocol: Isothermal Equilibrium Solubility Measurement

-

System Preparation: Add an excess amount of O-tert-Butylhydroxylamine HCl to a known volume of the selected solvent in a sealed, temperature-controlled vessel (e.g., a jacketed reactor or a vial in an incubator shaker). The presence of visible solid material is essential to ensure saturation.

-

Equilibration: Agitate the mixture at a constant, defined temperature (e.g., 25°C) for a period sufficient to reach equilibrium. This is typically 24-48 hours. Causality: This extended period ensures that the dissolution and crystallization rates become equal, reflecting the true thermodynamic solubility limit.

-

Phase Separation: Allow the solid to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Immediate filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) is critical. Causality: Failure to filter properly is a common source of artificially high and variable results.

-

Sample Preparation: Accurately dilute the clear filtrate with a suitable mobile phase to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a calibrated, stability-indicating HPLC method. The concentration is determined by comparing the peak area to a standard calibration curve.

Caption: The influence of pH on the chemical form and stability of O-tert-Butylhydroxylamine.

Experimental Protocol: Photostability Evaluation (ICH Q1B)

-

Sample Preparation: Prepare solid samples and solutions in a relevant solvent (e.g., water). Place them in chemically inert, transparent containers.

-

Dark Control: Prepare an identical set of samples and wrap them in aluminum foil to serve as dark controls.

-

Light Exposure: Place both sets of samples in a calibrated photostability chamber. Expose them to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.

-

Analysis: After exposure, compare the purity and degradation profiles of the light-exposed samples to the dark controls using a stability-indicating HPLC method. Significant degradation in the exposed sample relative to the control indicates photosensitivity.

Handling, Storage, and Practical Recommendations

Synthesizing the solubility and stability data provides a clear guide for laboratory practice:

-

Storage: The material should be stored in a cool, dry place, under an inert atmosphere, and protected from light. [1]Recommended storage temperatures are often between 2-8°C. [2]The container should be tightly sealed to protect against moisture, as hydrochloride salts can be hygroscopic. [4][5]* Handling: Use appropriate personal protective equipment (PPE), including eye shields and gloves. Handle as a flammable solid, avoiding sources of ignition and preventing dust formation. [6]* Solvent Selection: For reactions, use polar protic or polar aprotic solvents where solubility is high (e.g., water, methanol, DMSO). For workups involving extractions, be mindful of its high water solubility, which may complicate extraction into less polar organic solvents unless the pH is adjusted to generate the free base.

-

pH Control: In aqueous systems, maintain an acidic pH to ensure maximum stability. If the free base is required for a reaction, it should be generated in situ just prior to use and not stored for extended periods.

By adhering to these principles, grounded in the fundamental physicochemical properties of O-tert-Butylhydroxylamine HCl, researchers and drug development professionals can ensure its effective use, leading to more robust, reproducible, and scalable chemical processes.

References

- ChemBK. N-(tert-Butyl)hydroxylamine Hydrochloride.[Link]

- PubChem. This compound.[Link]

- International Council for Harmonisation (ICH). Q1B: Photostability Testing of New Drug Substances and Products.[Link]

- Google Patents. CN1309632A - A new type of N-tert-butyl hydroxylamine salt.

Sources

An In-depth Technical Guide to the Mechanism of Action of O-tert-Butylhydroxylamine Hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Defining the Role of O-tert-Butylhydroxylamine Hydrochloride

This compound (t-BuONH₂·HCl) is a versatile organic reagent whose "mechanism of action" is rooted in its distinct chemical reactivity rather than a classical pharmacological interaction with a biological target. For researchers in drug discovery and development, its value lies not in what it does to the body, but in what it enables chemists to build. This guide delineates the core chemical mechanisms of t-BuONH₂·HCl, providing a foundational understanding for its application in the synthesis of complex, biologically active molecules.[1][2][3]

The compound is a white crystalline solid, notable for the steric hindrance provided by the tert-butyl group attached to the hydroxylamine oxygen.[1] This structural feature modulates its reactivity, making it a stable, easy-to-handle, and selective reagent compared to unsubstituted hydroxylamine.[2] Its primary utility stems from its function as a potent nucleophile and a precursor for forming stable oxime derivatives with aldehydes and ketones.[2][3] This reactivity is central to its application in organic synthesis, pharmaceutical development, and analytical chemistry.[2]

Section 1: Core Chemical Mechanism — Nucleophilic Attack and Oxime Formation

The principal mechanism of action for O-tert-Butylhydroxylamine is its role as a powerful nitrogen nucleophile in reactions with carbonyl compounds (aldehydes and ketones) to form stable O-tert-butyl oximes.[2][3] This process is fundamental to its utility in both synthesis and analysis.

The Stepwise Mechanism of Oximation

The formation of an oxime is a well-established reaction that proceeds via a two-stage, acid-catalyzed addition-elimination mechanism.[4][5]

-

Nucleophilic Addition: The reaction initiates with the lone pair of electrons on the nitrogen atom of O-tert-butylhydroxylamine attacking the electrophilic carbonyl carbon.[4] The nitrogen is a superior nucleophile compared to the adjacent oxygen due to its lower electronegativity, which makes its lone pair more available for donation.[6] This step forms a tetrahedral intermediate known as a carbinolamine.

-

Proton Transfer: A series of rapid proton transfers occurs. The negatively charged oxygen from the original carbonyl group is protonated (often by the acidic catalyst or solvent), while the now positively charged nitrogen is deprotonated, resulting in a neutral amino-alcohol intermediate.

-

Elimination of Water: The oxygen of the hydroxyl group on the intermediate is protonated by an acid catalyst, converting it into a good leaving group (H₂O). Subsequently, the lone pair on the nitrogen forms a double bond with the carbon, expelling the water molecule.

-

Deprotonation: A final deprotonation of the nitrogen atom yields the stable O-tert-butyl oxime product and regenerates the acid catalyst.

The presence of the bulky tert-butyl group offers steric protection, which can influence the stereoselectivity of oxime formation, though this effect is complex and substrate-dependent.[7]

Visualization of Oxime Formation

The following diagram illustrates the key steps in the acid-catalyzed formation of an O-tert-butyl oxime from a ketone.

Caption: Mechanism of O-tert-butyl oxime formation.

Section 2: Applications in Drug Discovery and Development

The chemical mechanisms of this compound directly translate into its broad utility in the pharmaceutical sciences. Its ability to reliably form stable derivatives makes it an indispensable tool.[2][8]

Synthesis of Biologically Active Molecules

The reagent is frequently used as a key building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[2][9] Its applications are diverse and include the synthesis of:

-

Matrix Metalloproteinase (MMP) Inhibitors: Used in the creation of CGS 25966 derivatives, which are investigated for their potential in treating conditions like cancer and arthritis.[9][10]

-

Antimalarial Treatments: Employed in the synthesis of imidazolidinedione derivatives.[9][10]

-

P2Y6 Receptor Agonists: Used to create pyrimidine ribonucleotide analogs with potential therapeutic benefits.[9][10]

-

N-hydroxy Peptides: Serves as a reactant for preparing N-tert-butoxyamino acids, which are essential substrates for synthesizing N-hydroxy peptides.[10][11]

Bioconjugation and Chemical Biology

Oxime ligation, the reaction between a hydroxylamine and a carbonyl, is a cornerstone of bioconjugation chemistry. The stability and specific reactivity of O-tert-butylhydroxylamine make it suitable for linking molecules to proteins, peptides, or other biomolecules, often for diagnostic or therapeutic purposes.

Analytical and Diagnostic Applications

In analytical chemistry, the reagent is used for the derivatization of aldehydes and ketones.[2] By converting volatile or non-chromophoric carbonyl compounds into stable, easily detectable oxime derivatives, researchers can accurately quantify their presence in complex biological or environmental samples using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Section 3: Experimental Protocol — Oximation of a Ketone

This section provides a representative, self-validating protocol for the synthesis of an O-tert-butyl oxime from a generic ketone. The causality behind key steps is explained to provide field-proven insight.

Objective

To convert a ketone (e.g., acetophenone) into its corresponding O-tert-butyl oxime derivative and verify the product's formation.

Materials & Equipment

-

Reagents:

-

Acetophenone (or other ketone)

-

This compound

-

Sodium Bicarbonate (NaHCO₃) or Pyridine

-

Ethanol (or other suitable solvent)

-

Ethyl Acetate (for extraction)

-

Magnesium Sulfate (MgSO₄, anhydrous)

-

Deionized Water

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates and chamber

-

NMR or GC-MS instrument for analysis

-

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask, dissolve the ketone (1.0 eq) and this compound (1.1 eq) in ethanol.

-

Causality: Using a slight excess of the hydroxylamine ensures the complete consumption of the limiting ketone reactant. Ethanol is a common solvent as it dissolves both the reactants and facilitates the reaction.

-

-

Base Addition: Add sodium bicarbonate (1.2 eq) or pyridine to the mixture.

-

Causality: The hydrochloride salt must be neutralized to free the nucleophilic amine. A weak base like NaHCO₃ or pyridine is used to scavenge the HCl without causing unwanted side reactions.

-

-

Reaction: Stir the mixture at room temperature or gently heat to reflux for 2-4 hours.

-

Causality: Heating provides the activation energy needed to overcome the reaction barrier, particularly for less reactive ketones. The reaction progress should be monitored.

-

-

Monitoring (Self-Validation): Monitor the reaction using TLC. Spot the starting material and the reaction mixture on a TLC plate. The disappearance of the ketone spot and the appearance of a new, typically less polar, product spot indicates reaction completion.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.

-

Extraction: Add deionized water and ethyl acetate to the residue. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Causality: This step isolates the organic product from inorganic salts (like NaCl from the neutralization) and any water-soluble impurities.

-

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude oxime product.

-

Analysis (Self-Validation): Analyze the product using ¹H NMR, ¹³C NMR, and/or Mass Spectrometry to confirm its structure and purity. The disappearance of the carbonyl peak in the ¹³C NMR and the appearance of a C=N peak are key indicators of success.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of an O-tert-butyl oxime.

Conclusion

This compound is a powerful enabling reagent for drug discovery and development. Its mechanism of action is fundamentally chemical—acting as a selective and stable nucleophile to convert carbonyls into robust oxime derivatives. This core reactivity provides chemists with a reliable method for synthesizing complex APIs, creating bioconjugates, and performing critical analytical measurements. A thorough understanding of its oximation mechanism and the practical considerations for its use is essential for any researcher aiming to leverage its full potential in the laboratory.

References

- Autechaux, S. The Crucial Role of O-Acetyl-N-tert-butylhydroxylamine HCl in Modern Synthesis. [Link]

- National Institutes of Health (NIH). N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines. [Link]

- Google Patents. US6512143B1 - Salts of N-tert-butylhydroxylamine.

- ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]

- PubChem. This compound. [Link]

- Rzepa, H. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. [Link]

- Master Organic Chemistry. Beckmann Rearrangement. [Link]

- ChemTube3D.

- Khan Academy.

- Chemdad Co., Ltd. This compound. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Khan Academy [khanacademy.org]

- 6. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 7. N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. Buy this compound | 39684-28-1 [smolecule.com]

- 11. scbt.com [scbt.com]

An In-depth Technical Guide to O-tert-Butylhydroxylamine Hydrochloride as a Radical Scavenger

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of pharmaceutical research and development, controlling reactive species is paramount to ensuring drug stability, efficacy, and safety. Among the chemical tools available, O-tert-Butylhydroxylamine hydrochloride (t-BuONH₂·HCl) presents itself not as a conventional chain-breaking antioxidant, but as a strategic synthetic reagent for mitigating the downstream effects of radical and oxidative processes. This guide provides a detailed exploration of its chemical properties, mechanistic actions, and practical applications. We will dissect its primary role in organic synthesis—specifically in the formation of stable derivatives and biologically active molecules—which serves as an indirect yet powerful method of managing chemical instability. Furthermore, this document offers a critical distinction between O-tert-Butylhydroxylamine and its N-tert-butyl isomer, a frequent point of confusion, and provides robust, step-by-step protocols for its application in a laboratory setting. This guide is intended to equip researchers and drug development professionals with the expert-level insights required to effectively leverage this versatile compound in their work.

The Challenge of Radical Species in Pharmaceutical Sciences

Reactive oxygen species (ROS) and other free radicals are a persistent challenge in drug development. They are implicated in both the degradation of active pharmaceutical ingredients (APIs) and the pathophysiology of numerous diseases. The chemical breakdown of a drug via radical-mediated pathways, such as autoxidation, can lead to a significant loss of potency and the formation of potentially toxic impurities.[1][2] This necessitates strategies to either prevent the initiation of radical chain reactions or to intercept the reactive intermediates. While classical antioxidants like butylated hydroxytoluene (BHT) terminate radical chains directly[2], other chemical tools offer a more nuanced, preventative approach by modifying the susceptible functional groups within a drug molecule, thereby enhancing its intrinsic stability.[1]

This compound: A Profile

This compound is a stable, solid-form hydroxylamine derivative. Its utility in a research context is broad, though it is most prominently recognized for its applications in organic synthesis and analytical chemistry.[3]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of t-BuONH₂·HCl is essential for its proper handling, storage, and application in experimental design.

| Property | Value | Reference(s) |

| CAS Number | 39684-28-1 | [3][4] |

| Molecular Formula | C₄H₁₁NO·HCl | [3] |

| Molecular Weight | 125.60 g/mol | [3] |

| Appearance | Off-white to light pink solid | [3] |

| Melting Point | ~155-165 °C (decomposes) | [3] |

| Solubility | Soluble in water (0.5 g/10 mL) | |

| Synonyms | 2-Aminooxy-2-methylpropane hydrochloride, tert-Butoxyamine hydrochloride | [3][5] |

A Critical Distinction: O- vs. N- Isomers

A frequent source of confusion in the literature is the misidentification between O-tert-Butylhydroxylamine and its isomer, N-tert-Butylhydroxylamine. The position of the tert-butyl group relative to the nitrogen and oxygen atoms dictates their chemical reactivity and biological activity.

-

O-tert-Butylhydroxylamine: The tert-butyl group is attached to the oxygen atom. This compound is primarily used as a reagent in organic synthesis.[3] Studies have shown that O-substituted hydroxylamines are not efficient at generating hydroxyl radicals from hydrogen peroxide, unlike their N-substituted counterparts.[6]

-

N-tert-Butylhydroxylamine: The tert-butyl group is attached to the nitrogen atom. This isomer and its derivatives are noted for their direct antioxidant properties, acting as spin traps for short-lived radicals and protecting against oxidative stress in biological systems.[7][8][9][10]

This distinction is critical; while the N-isomer acts as a direct radical scavenger, the O-isomer's contribution is primarily through strategic chemical synthesis.

Caption: Isomeric structures and primary roles of O- and N-tert-butylhydroxylamine.

Mechanism of Action: A Tool for Synthesis and Stability

The primary value of this compound in mitigating radical-associated issues lies in its function as a versatile synthetic building block, rather than as a classical radical scavenger.

Carbonyl Trapping via Oxime Formation

Carbonyl groups (aldehydes and ketones) can be susceptible to oxidative degradation. This compound serves as an effective reagent for converting these carbonyls into stable oxime derivatives.[3] This reaction effectively "protects" the carbonyl group, preventing it from participating in unwanted side reactions. This strategy is crucial in the synthesis of complex molecules where functional group tolerance is key.

Caption: Workflow for enhancing drug stability by converting a reactive carbonyl to a stable oxime.

Synthesis of Biologically Active Molecules

This compound is a key reactant in the synthesis of various biologically active molecules. Its applications include the preparation of:

-

Matrix metalloproteinase (MMP) inhibitors.[11]

-

N-hydroxy peptides.

-

Antimalarial imidazolidinedione derivatives.[11]

-

P2Y6 receptor agonists.[11]

By enabling the synthesis of novel and complex molecular architectures, it provides a pathway to develop drugs with improved therapeutic profiles, an essential goal for drug development professionals.[12]

Experimental Protocols and Methodologies

The following protocols provide practical, step-by-step guidance for utilizing this compound in a research setting.

Protocol 1: General Procedure for Oxime Formation

This protocol describes a standard method for protecting a carbonyl group as an O-tert-butyl oxime.

Causality: The reaction is typically performed under mild acidic or basic conditions to facilitate the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon. The use of a base like pyridine acts as a catalyst and acid scavenger for the released HCl.

Methodology:

-

Dissolution: Dissolve the carbonyl-containing compound (1.0 eq) in a suitable solvent such as ethanol or pyridine at room temperature.

-

Reagent Addition: Add this compound (1.1 to 1.5 eq) to the solution. If the solvent is not pyridine, add an equivalent amount of a base (e.g., pyridine, sodium acetate) to neutralize the hydrochloride.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Purification: Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization as needed.

Self-Validation: The identity and purity of the resulting oxime should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS) to ensure the reaction's success.

Protocol 2: Conceptual Framework for Radical Trapping Experiments

While N-tert-butylhydroxylamine is more commonly cited as a spin trap[7][8][13], this conceptual workflow can be adapted to test the radical scavenging potential of any compound, including the O-isomer, in a chemical system.

Causality: This experiment is designed to determine if a compound can intercept radical intermediates. The principle relies on comparing a reaction with and without the scavenger. A change in the product profile or reaction rate indicates that the scavenger is interacting with a radical intermediate.[14][15]

Caption: A logical workflow for assessing the radical scavenging activity of a test compound.

Methodology:

-

System Setup: Design a reaction known to proceed via a radical mechanism (e.g., a reaction initiated by AIBN or UV light).

-

Control Reaction: Run the reaction under standard conditions without any scavenger. At completion, analyze the product mixture to establish a baseline.

-

Experimental Reaction: Run the identical reaction but include a stoichiometric excess of this compound at the start.

-

Analysis: Analyze the product mixture from the experimental reaction. Look for:

-

A decrease in the yield of the expected product.

-

The appearance of new products, potentially adducts of the radical intermediate and the scavenger.

-

-

Interpretation: A significant difference between the control and experimental outcomes suggests that the compound is trapping radical intermediates.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.[16][17]

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, protective gloves, and a lab coat.[18] Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[16]

-

Hazards: The compound is a flammable solid and can cause skin, eye, and respiratory irritation.[16] Accidental ingestion may be harmful.[17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place (recommended 2-8 °C).[3][19]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[16][18]

Conclusion: A Strategic Tool for Mitigating Radical-Associated Challenges

This compound is a valuable and versatile tool for researchers and drug development professionals. Its primary strength lies not in direct, large-scale radical scavenging in final formulations, but in its strategic application during the synthesis and design of pharmaceutical compounds. By enabling the formation of stable oximes and facilitating the creation of complex, biologically active molecules, it provides a robust method for "designing out" potential instabilities and advancing the development of novel therapeutics. A clear understanding of its properties, its distinction from the N-tert-butyl isomer, and its proper handling are essential for leveraging its full potential in the laboratory.

References

- Borun Chemical. (n.d.). The Crucial Role of O-Acetyl-N-tert-butylhydroxylamine HCl in Modern Synthesis.

- Lagercrantz, C. (1991). Spin trapping by use of N-tert-butylhydroxylamine. Involvement of Fenton reactions. Free Radical Research Communications, 14(5-6), 395-407.

- MoreLife. (2006). Research Chemicals - N-tert-butyl Hydroxylamine.

- Atamna, H., et al. (2001). N-t-Butyl hydroxylamine is an antioxidant that reverses age-related changes in mitochondria in vivo and in vitro. The FASEB Journal, 15(12), 2196-2204.

- Chemdad. This compound.

- Chemsrc. (1991). Spin trapping by use of N-tert-butylhydroxylamine. Involvement of Fenton reactions.

- PubChem. This compound. National Center for Biotechnology Information.

- PubChem. N-tert-butylhydroxylamine hydrochloride. National Center for Biotechnology Information.

- Fisher Scientific. O-(tert-Butyl)hydroxylamine Hydrochloride 98.0+%, TCI America™.

- A. T. M. Ka-Wai, and D. A. Widdowson. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal.

- Vasylieva, N., et al. (2022). New Approach to the Detection of Short-Lived Radical Intermediates. Journal of the American Chemical Society.